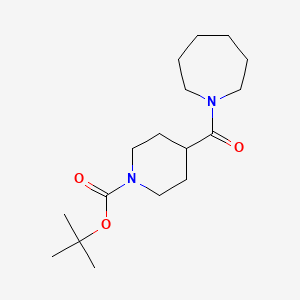

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and an azepane-1-carbonyl moiety at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents, given the prevalence of piperidine and azepane motifs in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-12-8-14(9-13-19)15(20)18-10-6-4-5-7-11-18/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQNRNHUTLFSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to yield secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In

Biological Activity

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H30N2O3

- Molar Mass : 310.43 g/mol

- IUPAC Name : this compound

- CAS Number : 903145-64-2

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The azepane moiety plays a crucial role in modulating these interactions, which can lead to therapeutic effects in various conditions.

Interaction with Receptors

This compound has been studied for its ability to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural similarity to known piperidine derivatives suggests potential anxiolytic and neuroprotective properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibiotics.

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents. The results demonstrated a significant reduction in cell death and oxidative stress markers compared to untreated controls.

| Treatment | Cell Viability (%) | Oxidative Stress Marker (µM) |

|---|---|---|

| Control | 50 ± 5 | 15 ± 2 |

| Compound A (10 µM) | 75 ± 7 | 8 ± 1 |

| Compound A (50 µM) | 85 ± 6 | 5 ± 0.5 |

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using an LPS-stimulated macrophage model. The compound significantly reduced IL-6 and TNF-alpha levels in a dose-dependent manner.

| Dose (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| Control | - | - |

| 10 | 30 ± 3 | 25 ± 2 |

| 50 | 60 ± 5 | 55 ± 4 |

Comparison with Similar Compounds

Key Observations :

- Ring Size : The azepane group (7-membered) in the target compound provides greater conformational flexibility compared to smaller rings like azetidine (4-membered) . This may enhance binding to larger enzyme pockets.

- Polarity : Compounds with hydroxyl or carbonyl groups (e.g., ) exhibit higher polarity, impacting solubility and membrane permeability .

- Reactivity : Brominated derivatives () serve as intermediates for cross-coupling reactions, whereas the target compound’s azepane carbonyl group may facilitate amide-bond formation in further syntheses .

Key Observations :

- Coupling Efficiency : Carbodiimide-mediated couplings (e.g., EDC/HOBt in ) are widely used but may require optimization for sterically hindered substrates like azepane .

- Boc Protection : Direct Boc protection () is high-yielding and straightforward for primary amines, but secondary amines may require harsher conditions .

Key Observations :

- Lipophilicity : The azepane and Boc groups in the target compound likely increase logP compared to hydroxylated derivatives (), favoring blood-brain barrier penetration .

- Biological Targets : Piperidine-carboxylates are prevalent in kinase inhibitors () and DNA repair modulators (), suggesting similar pathways for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.